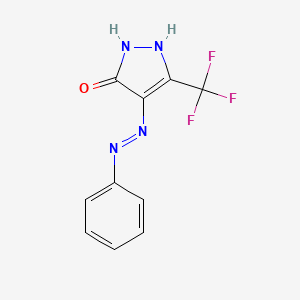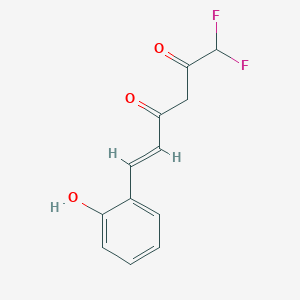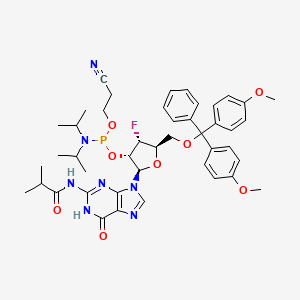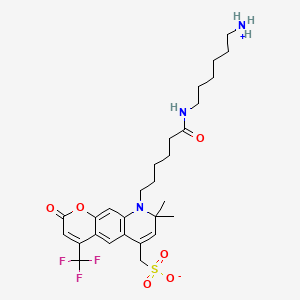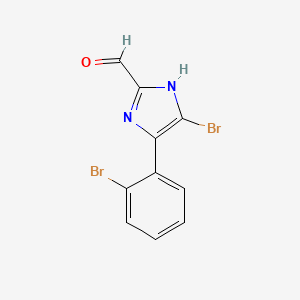
5-Bromo-4-(2-bromophenyl)imidazole-2-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
MFCD33022727 is a chemical compound with unique properties and applications in various scientific fields. It is known for its stability and reactivity, making it a valuable compound for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of MFCD33022727 involves several steps, including the use of specific reagents and controlled reaction conditions. The exact synthetic route can vary depending on the desired purity and yield. Common methods include:
Step 1: Initial reaction with a base to form an intermediate compound.
Step 2: Further reaction with an acid to produce the final compound.
Reaction Conditions: Typically, these reactions are carried out under controlled temperatures and pressures to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of MFCD33022727 is scaled up using large reactors and automated systems. This ensures consistent quality and high yield. The process often involves:
Bulk Reactors: Large-scale reactors that can handle significant quantities of reactants.
Automation: Automated systems to control reaction conditions and monitor the process in real-time.
Chemical Reactions Analysis
Types of Reactions
MFCD33022727 undergoes various chemical reactions, including:
Oxidation: Reaction with oxidizing agents to form oxidized products.
Reduction: Reaction with reducing agents to form reduced products.
Substitution: Replacement of one functional group with another under specific conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: Formation of oxides or hydroxides.
Reduction: Formation of simpler compounds with fewer oxygen atoms.
Substitution: Formation of new compounds with different functional groups.
Scientific Research Applications
MFCD33022727 has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Studied for its potential effects on biological systems and its role in biochemical pathways.
Medicine: Investigated for its potential therapeutic properties and use in drug development.
Industry: Utilized in the production of various industrial products and materials.
Mechanism of Action
The mechanism of action of MFCD33022727 involves its interaction with specific molecular targets and pathways. It can:
Bind to Receptors: Interact with specific receptors on cell surfaces to trigger a response.
Inhibit Enzymes: Block the activity of certain enzymes, affecting biochemical pathways.
Modulate Pathways: Influence various cellular pathways, leading to changes in cell function and behavior.
Properties
Molecular Formula |
C10H6Br2N2O |
|---|---|
Molecular Weight |
329.97 g/mol |
IUPAC Name |
5-bromo-4-(2-bromophenyl)-1H-imidazole-2-carbaldehyde |
InChI |
InChI=1S/C10H6Br2N2O/c11-7-4-2-1-3-6(7)9-10(12)14-8(5-15)13-9/h1-5H,(H,13,14) |
InChI Key |
MJAKBIMPGYAIOK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=C(NC(=N2)C=O)Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


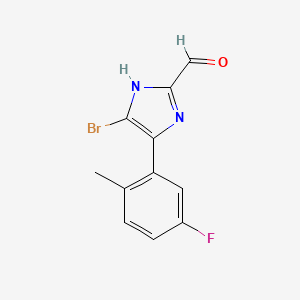
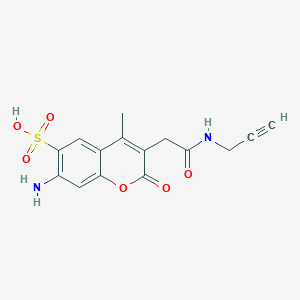
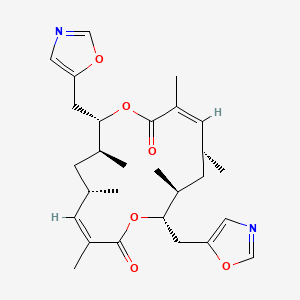
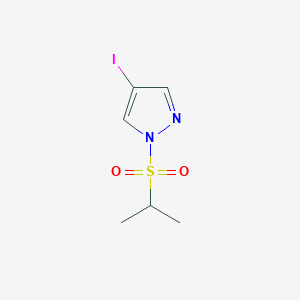
![4-[(2-fluorophenyl)methoxy]-N'-hydroxybenzenecarboximidamide](/img/structure/B13713955.png)
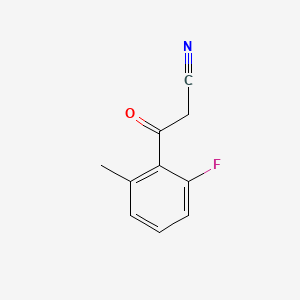
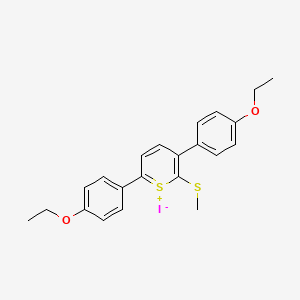
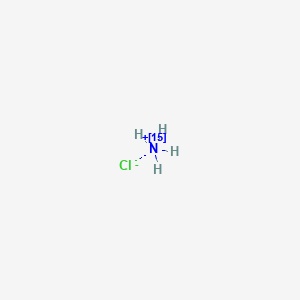
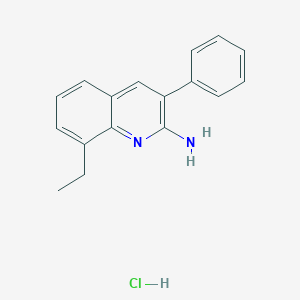
![6-Chloro-7-methyl-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13713982.png)
